molecular formula C12H14N2O3 B13919239 ethyl 5-amino-7-methoxy-1H-indole-2-carboxylate CAS No. 176956-22-2

ethyl 5-amino-7-methoxy-1H-indole-2-carboxylate

Cat. No.: B13919239
CAS No.: 176956-22-2
M. Wt: 234.25 g/mol
InChI Key: NEFPECXRXOVPEA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-7-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-7-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The resulting indole derivative can then be further functionalized to introduce the amino and methoxy groups.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by purification and functionalization steps. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-7-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and amino-substituted indoles .

Scientific Research Applications

Ethyl 5-amino-7-methoxy-1H-indole-2-carboxylate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-7-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Ethyl 5-amino-7-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and amino groups enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

176956-22-2

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 5-amino-7-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(15)9-5-7-4-8(13)6-10(16-2)11(7)14-9/h4-6,14H,3,13H2,1-2H3

InChI Key

NEFPECXRXOVPEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)OC)N

Origin of Product

United States

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